[2-(Diethylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate [2-(Diethylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14527844
InChI: InChI=1S/C20H20N2O4/c1-3-22(4-2)19(23)13-26-20(24)15-12-17(18-10-7-11-25-18)21-16-9-6-5-8-14(15)16/h5-12H,3-4,13H2,1-2H3
SMILES:
Molecular Formula: C20H20N2O4
Molecular Weight: 352.4 g/mol

[2-(Diethylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate

CAS No.:

Cat. No.: VC14527844

Molecular Formula: C20H20N2O4

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

[2-(Diethylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate -

Specification

Molecular Formula C20H20N2O4
Molecular Weight 352.4 g/mol
IUPAC Name [2-(diethylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate
Standard InChI InChI=1S/C20H20N2O4/c1-3-22(4-2)19(23)13-26-20(24)15-12-17(18-10-7-11-25-18)21-16-9-6-5-8-14(15)16/h5-12H,3-4,13H2,1-2H3
Standard InChI Key DZHXZSMPYUMPNL-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C(=O)COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CO3

Introduction

[2-(Diethylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a quinoline core, a furan moiety, and a diethylamino substituent. This compound is of interest in medicinal chemistry due to the diverse biological activities associated with quinoline derivatives and the unique chemical properties contributed by the furan ring.

Synthesis Methods

The synthesis of [2-(Diethylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate can be approached through various methods, typically involving the modification of existing quinoline derivatives. Common synthetic routes may involve reactions similar to the Pfitzinger reaction, where isatin derivatives react with malonic acid derivatives under basic conditions to form the desired quinoline structure, followed by further functionalization to introduce the diethylamino and furan groups.

Biological Activities

Preliminary studies suggest that compounds similar to [2-(Diethylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate exhibit a range of biological activities, including antimicrobial and anticancer properties. These activities make such compounds candidates for further pharmacological evaluation.

Biological ActivityDescription
AntimicrobialEffective against various microorganisms
AnticancerPotential therapeutic applications in oncology

Comparison with Related Compounds

Several compounds share structural similarities with [2-(Diethylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate, including:

Compound NameCore StructureKey ActivityUnique Features
4-AminoquinolineQuinolineAntimalarialSimple amine substitution
FuranoquinolineFuran + QuinolineAnticancerFused ring system
DiethylaminophenolPhenolAnalgesicHydroxyl group enhances solubility

Research Findings and Future Directions

Research into [2-(Diethylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate and similar compounds continues to explore their full therapeutic potential and mechanisms within biological systems. Interaction studies involving these compounds are crucial for optimizing their efficacy and safety profiles.

Given the limitations in available data from reliable sources, further investigation is necessary to fully elucidate the properties and applications of [2-(Diethylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate. This includes detailed pharmacological studies and structural analyses to understand its reactivity and biological interactions better.

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